molecular formula C4H9NO2 B13467036 (3R)-3-hydroxybutanamide

(3R)-3-hydroxybutanamide

Katalognummer: B13467036
Molekulargewicht: 103.12 g/mol
InChI-Schlüssel: OOHIGOIEQKKEPK-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-hydroxybutanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxybutanamide can be achieved through several methods. One common approach involves the reduction of (3R)-3-hydroxybutanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-reduction.

Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxybutanamide using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biocatalytic processes using microorganisms or enzymes that can produce the compound with high enantiomeric purity. These methods are often preferred due to their efficiency and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 3-hydroxybutylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.

Major Products Formed

    Oxidation: 3-oxobutanamide

    Reduction: 3-hydroxybutylamine

    Substitution: Halogenated derivatives of 3-hydroxybutanamide

Wissenschaftliche Forschungsanwendungen

(3R)-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism by which (3R)-3-hydroxybutanamide exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The molecular targets and pathways involved can vary, but they often include enzymes that recognize the specific chiral configuration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-hydroxybutanamide: The enantiomer of (3R)-3-hydroxybutanamide, which has the opposite chiral configuration.

    3-hydroxybutanoic acid: The carboxylic acid precursor to this compound.

    3-oxobutanamide: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Eigenschaften

Molekularformel

C4H9NO2

Molekulargewicht

103.12 g/mol

IUPAC-Name

(3R)-3-hydroxybutanamide

InChI

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m1/s1

InChI-Schlüssel

OOHIGOIEQKKEPK-GSVOUGTGSA-N

Isomerische SMILES

C[C@H](CC(=O)N)O

Kanonische SMILES

CC(CC(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.